
Dansyl-NECA
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-NECA involves several steps, starting with the preparation of the adenosine derivative. The key steps include:
Preparation of the Adenosine Derivative: The adenosine derivative is synthesized by reacting adenosine with a suitable alkylating agent under basic conditions.
Dansylation: The adenosine derivative is then reacted with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include using more efficient catalysts, solvents, and purification methods.
Chemical Reactions Analysis
Types of Reactions
Dansyl-NECA undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group in this compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the purine and naphthalene rings.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Dansylation: Dansyl chloride and a base such as triethylamine in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides.
Oxidation: Formation of oxidized derivatives of the purine and naphthalene rings.
Reduction: Formation of reduced derivatives of the purine and naphthalene rings.
Hydrolysis: Formation of the corresponding amines and sulfonic acids.
Scientific Research Applications
Fluorescent Probes for Adenosine Receptors
Dansyl-NECA serves as a fluorescent probe for studying adenosine receptors, particularly the A1 subtype. Its fluorescent properties enable researchers to visualize receptor interactions and internalization processes in live cells.
Key Findings:
- In a study involving Chinese hamster ovary cells expressing the human adenosine A1 receptor, this compound was used to evaluate receptor binding and activation. The binding affinity and pharmacological properties were assessed using radioligand binding assays .
- The compound's ability to act as a fluorescent marker allows researchers to track receptor dynamics in real-time, providing insights into the mechanisms of receptor signaling and trafficking .
Investigating Synaptic Activity
This compound has been utilized in studies investigating synaptic vesicle recycling and neurotransmitter release mechanisms.
Case Study:
- A study demonstrated that this compound could be applied to transfected primary cortical neurons to assess its effects on synaptic activity. The fluorescence emitted from this compound allowed for the quantification of synaptic vesicle recycling under various pharmacological manipulations .
Experimental Approach:
- Neurons were treated with this compound followed by fluorescence detection using a plate reader, revealing critical information about presynaptic mechanisms influenced by adenosine signaling.
Role in Drug Interaction Studies
The compound has also been employed in understanding drug interactions, particularly concerning anesthetics and neuroactive substances.
Research Insights:
- This compound was included in experiments assessing the effects of ketamine on presynaptic activity. The results indicated that ketamine's modulation of synaptic vesicle recycling could be observed through changes in fluorescence intensity associated with this compound application .
Pharmacological Characterization
This compound has been instrumental in characterizing the pharmacological properties of various adenosine receptor ligands.
Study Overview:
- Research has shown that modifications to the linker and fluorophore composition of fluorescent ligands, including this compound, significantly affect their binding affinity and efficacy at adenosine receptors . This highlights the importance of chemical structure in designing effective fluorescent probes.
Development of Subtype-Selective Ligands
Recent advancements have focused on creating subtype-selective fluorescent ligands based on this compound for more targeted research applications.
Innovative Approaches:
Mechanism of Action
Dansyl-NECA exerts its effects by binding to adenosine receptors, specifically the adenosine A1 receptor. Upon binding, it acts as an antagonist, blocking the receptor’s activity. This interaction inhibits the downstream signaling pathways mediated by the adenosine receptor, which can affect various physiological processes such as neurotransmission, cardiovascular function, and immune response .
Comparison with Similar Compounds
Dansyl-NECA is unique due to its fluorescent properties, which allow for easy visualization and quantification in biological systems. Similar compounds include:
NECA (N-Ethylcarboxamidoadenosine): A non-fluorescent adenosine receptor agonist.
CGS 21680: A selective adenosine A2A receptor agonist.
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A selective adenosine A1 receptor antagonist.
ZM 241385: A selective adenosine A2A receptor antagonist.
This compound’s fluorescent labeling makes it particularly useful for imaging and binding studies, setting it apart from other adenosine receptor ligands .
Biological Activity
Dansyl-NECA, a fluorescent derivative of 5'-N-ethylcarboxamidoadenosine (NECA), serves as a potent and selective agonist for the adenosine A1 receptor (A1AR). This compound has garnered attention due to its unique properties and applications in biological research, particularly in understanding adenosine receptor signaling pathways. This article explores the biological activity of this compound, including its pharmacological effects, binding affinity, and potential applications in neuroscience.
Chemical Structure and Properties
This compound is characterized by the incorporation of a dansyl fluorophore linked to the NECA backbone. This modification enhances its fluorescent properties, making it suitable for various imaging techniques. The structure can be represented as follows:
Adenosine Receptor Agonism
This compound exhibits significant agonistic activity at the A1AR. Research indicates that it binds with high affinity to this receptor subtype, facilitating various downstream signaling pathways. The biological activity of this compound has been assessed through several experimental approaches:
- Binding Affinity : The binding affinity of this compound to A1AR has been quantified using radiolabeled competition assays. For instance, studies have shown that this compound has a value indicating strong binding affinity towards A1AR, which is essential for its agonistic effects .
- Functional Assays : In functional assays, this compound has been demonstrated to elicit typical responses associated with A1AR activation, such as inhibition of adenylate cyclase activity and modulation of intracellular calcium levels .
- Dose-Response Curves : The concentration-response relationship for this compound shows a sigmoidal curve typical of receptor-ligand interactions, allowing for the determination of effective concentrations (EC50) necessary for receptor activation .
In Vivo Studies
In vivo studies have highlighted the potential therapeutic applications of this compound. For example:
- Neuroprotective Effects : Studies indicate that administration of this compound can reduce neuronal damage in models of ischemia by activating A1AR-mediated pathways that promote cell survival .
- Behavioral Studies : In behavioral assays involving animal models, treatment with this compound has been associated with reduced anxiety-like behaviors, suggesting its potential role in modulating mood and anxiety through adenosine signaling .
Comparison with Other Adenosine Receptor Agonists
The following table summarizes key characteristics of this compound compared to other known adenosine receptor agonists:
Compound | Receptor Selectivity | Binding Affinity (pK_i) | Fluorescent Properties |
---|---|---|---|
This compound | A1AR | 6.65 | High |
NECA | Non-selective | 6.5 | Moderate |
BODIPY-NECA | A3AR | 6.21 | Very High |
Neuroscience Research
This compound has been effectively utilized in neuroscience research to visualize adenosine receptors in live tissues. For instance, its application in fluorescence microscopy has allowed researchers to map A1AR distribution in neuronal tissues, providing insights into receptor localization and function .
Therapeutic Potential
Research into the therapeutic potential of this compound suggests its use in conditions such as neurodegenerative diseases and ischemic injuries. Its ability to selectively activate A1AR may help mitigate excitotoxicity associated with excessive glutamate release in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. How can researchers identify literature gaps in Dansyl-NECA studies to formulate focused research questions?
Methodological Answer: Conduct a systematic literature review using academic databases (e.g., PubMed, SciFinder) with keywords like "this compound fluorescence," "adenosine receptor binding assays," and "photophysical properties." Prioritize peer-reviewed journals and exclude non-reliable sources (e.g., ). Use tools like citation mapping to identify understudied areas, such as this compound's stability in biological matrices or its interactions with non-canonical receptor subtypes . Define gaps by comparing experimental methodologies (e.g., fluorescence lifetime measurements vs. steady-state assays) and unresolved contradictions in existing data .
Q. What are best practices for synthesizing this compound with high reproducibility?
Methodological Answer: Follow published protocols for NECA derivative synthesis, ensuring strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere). Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 8.1–8.3 ppm for dansyl protons). Document deviations (e.g., column temperature variations) and batch-to-batch consistency using mass spectrometry (ESI-MS, m/z ~580 [M+H]⁺). Replicate results across ≥3 independent syntheses and share raw spectral data in supplementary materials .
Q. How should researchers validate this compound’s purity and structural integrity in complex biological systems?
Methodological Answer: Combine orthogonal analytical techniques:
- Fluorescence spectroscopy : Confirm emission maxima at ~520 nm (λ_ex = 340 nm) in PBS.
- LC-MS/MS : Detect degradation products (e.g., dansyl group hydrolysis) under physiological conditions.
- Competitive binding assays : Compare affinity (Kd) with unmodified NECA to verify probe integrity. Include negative controls (e.g., heat-denatured protein) to rule out non-specific interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence quantum yields (Φ) of this compound across studies?
Methodological Answer: Systematically compare experimental conditions:
- Solvent effects : Φ varies with polarity (e.g., Φ = 0.4 in ethanol vs. 0.2 in water).
- Instrument calibration : Use standardized fluorophores (e.g., quinine sulfate) to calibrate spectrofluorometers.
- Temperature control : Document thermal fluctuations affecting Φ measurements. Apply error propagation analysis and report uncertainties (e.g., Φ ± 0.05). Replicate conflicting studies with identical parameters to isolate variables .
Q. What experimental designs are optimal for studying this compound’s adenosine receptor binding kinetics under varying pH conditions?
Methodological Answer: Use surface plasmon resonance (SPR) or stopped-flow fluorescence assays with:
- pH-controlled buffers : Titrate Tris-HCl (pH 6.5–8.5) to mimic physiological/pathological states.
- Competitive ligands : Include CPA (A1 agonist) and CGS-21680 (A2A agonist) to assess subtype selectivity.
- Data normalization : Correct for non-specific binding using BSA-blocked sensors. Analyze kinetics (kon/koff) via global fitting (e.g., Biacore T200 Evaluation Software) and validate with radioligand displacement assays .
Q. How can conflicting data on this compound’s cellular internalization efficiency be reconciled?
Methodological Answer: Standardize protocols for:
- Cell lines : Use HEK293-A2A vs. CHO-K1 to compare receptor expression levels (validate via flow cytometry).
- Incubation time/temperature : Test 37°C vs. 4°C (to distinguish active vs. passive uptake).
- Quantitative imaging : Apply confocal microscopy with pixel intensity thresholds and colocalization analysis (e.g., Pearson’s coefficient with lysosomal markers). Publish raw images and analysis code to enhance reproducibility .
Q. What strategies integrate conflicting data into a cohesive model of this compound’s photobleaching behavior?
Methodological Answer: Develop a multivariate regression model incorporating:
- Laser power/exposure time : Measure intensity decay (t1/2) under 405 nm illumination.
- Oxygen scavengers : Test ascorbic acid or Trolox to mitigate reactive oxygen species (ROS)-induced bleaching.
- Mounting media : Compare commercial antifade reagents (e.g., ProLong Diamond vs. Vectashield). Share datasets in public repositories (e.g., Zenodo) for meta-analysis .
Q. Methodological Resources
- Data Presentation : Use tables to compare Φ values across solvents and figures for kinetic traces (raw + fitted curves) .
- Ethical Replication : Cite primary sources for synthesis protocols and disclose modifications .
- Contradiction Analysis : Apply Tukey’s HSD test for inter-study variability and Bayesian meta-analysis for probabilistic conclusions .
Properties
IUPAC Name |
(2S,3S,4R,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34)/t24-,25+,26-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDPJPUVKHWZHU-YRIIQKNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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